5-[(2,5-dimethylphenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
説明
This compound belongs to the pyrazolo[3,4-d]pyrimidinone family, characterized by a fused bicyclic core structure. The substituents include a (2,5-dimethylphenyl)methyl group at position 5 and a 2-methylphenyl group at position 1. Such derivatives are of interest in medicinal chemistry due to their structural similarity to purine bases, which often confer kinase inhibition or receptor modulation properties.
特性
IUPAC Name |
5-[(2,5-dimethylphenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O/c1-14-8-9-15(2)17(10-14)12-24-13-22-20-18(21(24)26)11-23-25(20)19-7-5-4-6-16(19)3/h4-11,13H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJPNIVVAOHRCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,5-dimethylphenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method includes the reaction of 2,5-dimethylbenzylamine with 2-methylbenzaldehyde to form an intermediate, which is then cyclized with a suitable pyrazole derivative under acidic or basic conditions . The reaction conditions often require refluxing in solvents such as ethanol or methanol, with catalysts like glacial acetic acid or p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
5-[(2,5-dimethylphenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents like chloroform or dichloromethane with nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted aromatic compounds .
科学的研究の応用
Chemical Properties and Structure
The molecular formula for 5-[(2,5-dimethylphenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is with a molecular weight of approximately 334.42 g/mol. The compound features a pyrazolo-pyrimidine core structure which is known for its biological activity.
Anti-inflammatory Activity
Numerous studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as anti-inflammatory agents. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process.
- Case Study : A study published in ACS Omega demonstrated that various substituted pyrazoles exhibited significant anti-inflammatory effects. Compounds similar to 5-[(2,5-dimethylphenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one showed ED50 values comparable to established COX inhibitors like Celecoxib .
| Compound | ED50 (μmol/kg) | Mechanism |
|---|---|---|
| 5-[(2,5-dimethylphenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one | TBD | COX inhibition |
| Celecoxib | 32.1 | COX inhibition |
| PYZ24 | 35.7 | COX inhibition |
Anticancer Properties
The pyrazolo[3,4-d]pyrimidine scaffold has also been investigated for anticancer activities. Research indicates that derivatives can induce apoptosis in cancer cells and inhibit tumor growth.
- Case Study : In vitro studies have shown that compounds with similar structures to 5-[(2,5-dimethylphenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with modifications at the phenyl rings demonstrated enhanced potency against breast cancer cells .
作用機序
The mechanism of action of 5-[(2,5-dimethylphenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). The compound binds to the ATP-binding site of CDKs, inhibiting their activity and leading to cell cycle arrest and apoptosis in cancer cells . This inhibition disrupts the phosphorylation of key proteins involved in cell division, thereby exerting its anticancer effects .
類似化合物との比較
Structural and Functional Comparison with Analogous Compounds
The following analysis compares the target compound with structurally related pyrazolopyrimidinones and related heterocycles, focusing on substituent effects and synthetic approaches.
Core Structure Variations
- Pyrazolo[3,4-d]pyrimidin-4-one vs. Pyrazolo[1,5-a]pyrimidin-7-one: The target compound and others in , and 7 share the [3,4-d]pyrimidinone core, which is structurally analogous to adenine.
- Dione vs. Monoketone: The dione variant in introduces additional hydrogen-bonding sites, which could enhance solubility or target affinity compared to the monoketone structure .
Substituent Effects
- Aryl Groups : The target compound’s 2-methylphenyl and (2,5-dimethylphenyl)methyl substituents likely enhance lipophilicity, contrasting with the polar 4-fluoro-2-hydroxyphenyl group in , which may improve aqueous solubility .
- Piperazine-containing analogs (e.g., ) are common in CNS-targeting drugs but are absent in the target compound .
生物活性
The compound 5-[(2,5-dimethylphenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 358.44 g/mol. The structure consists of a pyrazolo[3,4-d]pyrimidine core substituted with a 2,5-dimethylphenyl group and a 2-methylphenyl group.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 358.44 g/mol |
| CAS Number | 1326848-26-3 |
Anticancer Activity
Recent studies have indicated that pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of specific kinases involved in cell proliferation and survival pathways. For instance, it has been shown to inhibit the BRAF(V600E) mutation in melanoma cells, which is crucial for targeted therapy in certain cancer types .
Antimicrobial Activity
The compound also demonstrates notable antimicrobial properties. Research indicates that it can inhibit the growth of various pathogenic microorganisms.
- In Vitro Studies : In vitro assays have shown that derivatives of pyrazolo[3,4-d]pyrimidines possess antifungal activity against several strains such as Candida albicans and Aspergillus niger. The compound's efficacy was measured using standard disk diffusion methods .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Pyrazolo[3,4-d]pyrimidines have been associated with the modulation of inflammatory pathways.
- Research Findings : Studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of arthritis . This suggests potential therapeutic applications in treating inflammatory diseases.
Case Study 1: Anticancer Efficacy in Melanoma
A recent study explored the effects of the compound on melanoma cell lines harboring the BRAF(V600E) mutation. The results demonstrated:
- Cell Viability Reduction : A significant reduction in cell viability was observed at concentrations above 10 µM.
- Synergistic Effects : When combined with standard chemotherapeutics like doxorubicin, enhanced cytotoxicity was noted, suggesting a synergistic effect .
Case Study 2: Antifungal Activity Evaluation
In another investigation focusing on antifungal properties:
- Inhibition Assays : The compound was tested against five different fungal strains. It exhibited moderate to strong inhibitory effects with Minimum Inhibitory Concentrations (MICs) ranging from 50 to 100 µg/mL.
- Mechanism Exploration : Further studies indicated that the compound disrupts fungal cell membrane integrity .
Q & A
Q. How can synthesis methods for this compound be optimized to improve yield and purity?
Methodological Answer: Optimization involves systematic variation of reaction parameters such as solvent, temperature, catalyst, and stoichiometry. For example:
- Reagent Selection: Ammonium acetate (NH4OAc) in glacial acetic acid (AcOH) at 108°C has been used for cyclocondensation reactions in analogous pyrazolo-pyrimidinone syntheses .
- Design of Experiments (DoE): Employ statistical models (e.g., Bayesian optimization) to efficiently explore parameter space and identify optimal conditions. This approach reduces trial experiments and maximizes yield .
- Purification: Use column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol to isolate pure product.
Q. What analytical techniques are most effective for characterizing this compound?
Methodological Answer: A combination of spectroscopic and chromatographic methods ensures structural validation and purity assessment:
- NMR Spectroscopy: 1H and 13C NMR confirm substitution patterns and aromaticity. For example, pyrazolo-pyrimidinone derivatives show distinct peaks for methyl groups (δ 2.2–2.5 ppm) and pyrimidine protons (δ 8.0–8.5 ppm) .
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.
- HPLC: Quantifies purity using reverse-phase C18 columns with UV detection at 254 nm.
Q. How can crystallographic data resolve uncertainties in molecular conformation?
Methodological Answer: X-ray crystallography using the SHELX suite is critical:
- Data Collection: High-resolution (<1.0 Å) datasets are collected at low temperature (100 K) to minimize thermal motion .
- Refinement: SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. Challenges include modeling disorder in methyl or phenyl groups, requiring iterative cycles of electron density analysis .
Advanced Research Questions
Q. How can computational studies predict biological interactions of this compound?
Methodological Answer:
- Docking Simulations: Use AutoDock Vina or Schrödinger Suite to model binding to target proteins (e.g., kinases). Focus on hydrogen bonding with pyrimidinone carbonyl groups and hydrophobic interactions with methyl-phenyl substituents .
- MD Simulations: GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories. Analyze root-mean-square deviation (RMSD) to identify conformational shifts .
Q. What strategies are effective for structure-activity relationship (SAR) analysis?
Methodological Answer:
- Substituent Variation: Synthesize analogs with modified aryl groups (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) to assess electronic effects on activity .
- Bioassay Design: Test inhibition of enzymatic targets (e.g., COX-2 or EGFR) using fluorescence polarization or calorimetry. Correlate IC50 values with steric/electronic descriptors (Hammett σ, π parameters) .
Q. How can polymorphic forms of this compound be identified and controlled?
Methodological Answer:
- Screening: Crystallize from solvents like DMSO, THF, or methanol under varying cooling rates.
- PXRD and DSC: Differentiate polymorphs via distinct diffraction patterns (e.g., 2θ = 12.5° vs. 14.0°) and melting endotherms .
- Kinetic Control: Use seed crystals or additives to favor thermodynamically metastable forms.
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Meta-Analysis: Compare assay conditions (e.g., ATP concentration in kinase assays) and cell lines (HEK293 vs. HeLa).
- Orthogonal Validation: Confirm activity using SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) .
- Data Normalization: Adjust for batch effects using Z-score or quantile normalization.
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